[9,9'-Bianthracene]-10-carbonitrile
Description
[9,9'-Bianthracene]-10-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two anthracene units linked at their 9,9' positions, with a nitrile (-CN) substituent at the 10-position. This compound belongs to a family of functionalized bianthracenes, where substituents like halogens, aldehydes, or nitriles modulate electronic and photophysical properties. The nitrile group, a strong electron-withdrawing moiety, enhances polarity and alters conjugation, making the compound relevant for applications in organic electronics and spectroscopy .
Properties
CAS No. |
103266-00-8 |
|---|---|
Molecular Formula |
C29H17N |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
10-anthracen-9-ylanthracene-9-carbonitrile |
InChI |
InChI=1S/C29H17N/c30-18-27-23-13-5-7-15-25(23)29(26-16-8-6-14-24(26)27)28-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)28/h1-17H |
InChI Key |
KBIQJMYYVQBXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bianthracene]-10-carbonitrile typically involves the reaction of 9,9’-bianthracene with a suitable nitrile source under specific conditions. One common method is the reaction of 9,9’-bianthracene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of [9,9’-Bianthracene]-10-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [9,9’-Bianthracene]-10-carbonitrile suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[9,9’-Bianthracene]-10-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted bianthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted bianthracene derivatives with various functional groups.
Scientific Research Applications
[9,9’-Bianthracene]-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of graphene nanoribbons and other advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [9,9’-Bianthracene]-10-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Additionally, the anthracene units can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Parent Compound: 9,9'-Bianthracene (BA)
- Structure: No substituents; planar bi-PAH system.
- Synthesis : Direct coupling of anthracene derivatives (e.g., via Ullmann coupling) .
- Photophysics: Fluorescence emission in the visible range (e.g., ~450 nm).
- Key Difference : The absence of substituents in BA results in weaker electron-withdrawing effects compared to nitrile-functionalized derivatives.
9,9'-Bianthracene-10-carboxaldehyde (BACA)
- Structure : Aldehyde (-CHO) substituent at the 10-position.
- Synthesis : Multi-step route involving bromination, lithiation, and cyclization .
- Photophysics :
- Redshifted Emission : 10–15 nm compared to BA due to the aldehyde’s electron-withdrawing nature .
- Solvent Dependence : Fluorescence observed in all 45 solvents tested, contradicting earlier claims of alcohol-specific emission .
- Stokes Shifts : Marginally correlated with solvent polarity parameters, with significant data scatter .
- Key Difference : The aldehyde group induces moderate electronic perturbation compared to the stronger nitrile group in [9,9'-BA]-10-carbonitrile.
10-Bromo-9,9'-bianthracene
- Structure : Bromine substituent at the 10-position.
- Synthesis : Direct bromination of BA using N-bromosuccinimide (NBS) in 40% yield .
- Applications : Intermediate for further functionalization (e.g., lithiation to generate reactive sites) .
- Key Difference : Bromine’s steric bulk and weaker electron-withdrawing capacity contrast with the nitrile’s compact size and strong inductive effect.
10-Chloroanthracene-9-carbonitrile
- Structure : Anthracene core with chloro (-Cl) and nitrile (-CN) substituents.
- Properties :
- Key Difference : The anthracene (vs. bianthracene) backbone reduces conjugation length, limiting redshift effects compared to [9,9'-BA]-10-carbonitrile.
Comparative Data Table
Table 1 : Photophysical and Synthetic Comparison of [9,9'-Bianthracene]-10-carbonitrile and Analogues
*Inferred from stronger electron-withdrawing effects of -CN vs. -CHO .
Critical Analysis of Substituent Effects
- Nitrile vs. Aldehyde : The -CN group in [9,9'-BA]-10-carbonitrile likely causes greater bathochromic shifts (redshift) than BACA’s -CHO due to stronger electron withdrawal, enhancing charge-transfer character.
- Solvent Interactions : Unlike BACA, which fluoresces universally in solvents, the nitrile derivative’s emission may exhibit heightened sensitivity to solvent polarity due to its increased dipole moment.
- Synthetic Challenges : The nitrile’s incorporation requires lithiation and multi-step reactions (as seen in BACA’s synthesis), contrasting with simpler halogenation routes for bromo/chloro derivatives .
Biological Activity
[9,9'-Bianthracene]-10-carbonitrile is a polycyclic aromatic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13N
- Molecular Weight : 265.32 g/mol
- IUPAC Name : this compound
- CAS Number : 103266-00-8
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing anthracene derivatives and nitriles.
- Functionalization : Introduction of the cyano group through nucleophilic substitution or electrophilic addition.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating:
- Inhibition of Cell Proliferation : The compound showed dose-dependent inhibition of proliferation in several cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 (Breast) | 15.4 | 48 hours |
| A549 (Lung) | 12.3 | 72 hours |
| HeLa (Cervical) | 18.7 | 24 hours |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation.
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, showcasing its potential as an anticancer agent. -
Antimicrobial Testing :
In vitro tests revealed that the compound effectively inhibited the growth of pathogenic bacteria responsible for common infections, suggesting its potential use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
